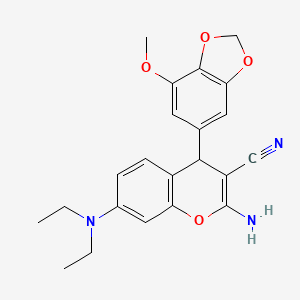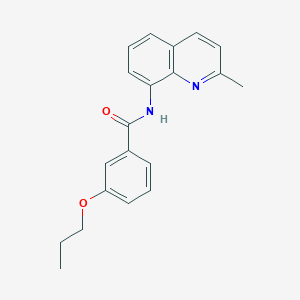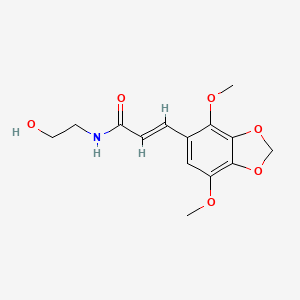![molecular formula C28H25N3O7S B11467787 7-({[5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-4,5,6-trimethoxy-2-benzofuran-1(3H)-one](/img/structure/B11467787.png)
7-({[5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-4,5,6-trimethoxy-2-benzofuran-1(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the preparation of 2,3-dihydro-1,4-benzodioxin. This intermediate is then reacted with various reagents to introduce the triazole, phenyl, and sulfanyl groups. The final step involves the formation of the benzofuranone ring with trimethoxy substitutions. The reaction conditions typically include the use of solvents like dimethylformamide (DMF) and catalysts such as lithium hydride .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis techniques to streamline the process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while substitution of the methoxy groups could yield various ethers or esters.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural features make it a candidate for studying enzyme interactions and inhibition.
Medicine: It may have potential as a pharmaceutical agent due to its diverse functional groups.
Industry: It can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it could interact with various molecular targets such as enzymes or receptors. The triazole ring, for example, is known to interact with metal ions and can inhibit certain enzymes. The benzofuranone ring may also play a role in its biological activity by interacting with specific proteins or nucleic acids .
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodioxin, 2,3-dihydro-: Shares the benzodioxin core but lacks the additional functional groups.
N-{4-[2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-2-nitrophenyl}-3-nitrobenzamide:
Uniqueness
The uniqueness of 7-({[5-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-4,5,6-TRIMETHOXY-1,3-DIHYDRO-2-BENZOFURAN-1-ONE lies in its combination of functional groups, which allows for a wide range of chemical reactions and potential applications. Its structure provides multiple sites for chemical modification, making it a versatile compound for research and development.
Properties
Molecular Formula |
C28H25N3O7S |
|---|---|
Molecular Weight |
547.6 g/mol |
IUPAC Name |
7-[[5-(2,3-dihydro-1,4-benzodioxin-3-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanylmethyl]-4,5,6-trimethoxy-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C28H25N3O7S/c1-33-23-17-13-37-27(32)22(17)18(24(34-2)25(23)35-3)15-39-28-30-29-26(31(28)16-9-5-4-6-10-16)21-14-36-19-11-7-8-12-20(19)38-21/h4-12,21H,13-15H2,1-3H3 |
InChI Key |
RWUMRYDXNVCOTP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C2=C1COC2=O)CSC3=NN=C(N3C4=CC=CC=C4)C5COC6=CC=CC=C6O5)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-Amino-4-(difluoromethyl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridin-2-yl](5-chlorothiophen-2-yl)methanone](/img/structure/B11467711.png)

![methyl 4-(2-amino-3-cyano-4H-benzo[h]chromen-4-yl)benzoate](/img/structure/B11467735.png)

![2-amino-7-{3-[(2-fluorobenzyl)oxy]-4-methoxyphenyl}-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B11467745.png)
![1-(6,7-Dimethoxybenzo[d][1,3]dioxol-5-yl)propan-2-amine](/img/structure/B11467747.png)
![3-(Methylsulfanyl)-19-thia-2,4,5,7,8,10-hexaazapentacyclo[10.7.0.0(2,6).0(7,11).0(13,18)]nonadeca-1(12),3,5,8,10,13(18)-hexaene](/img/structure/B11467748.png)

![N-{2-[4-(diethylamino)-2-methylphenyl]-6-methyl-2H-benzotriazol-5-yl}-2,4-dimethoxybenzamide](/img/structure/B11467751.png)
![4-(4-fluorophenyl)-1-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B11467756.png)
![6-(2-chlorobenzyl)-1-(3,4-dimethylphenyl)-2-hydroxy-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B11467758.png)


![ethyl 6-(2,3-dimethoxybenzoyl)imino-7-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11467782.png)
